molecular formula C12H11NO3 B8668991 2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione

2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B8668991
M. Wt: 217.22 g/mol
InChI Key: QESPYTJGALKCRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through various methods. Another method involves the use of solventless conditions, where the compound is synthesized through simple heating and relatively quick reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using phthalic anhydride and appropriate amines. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)isoindole-1,3-dione

InChI

InChI=1S/C12H11NO3/c1-8(2)7-16-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6H,1,7H2,2H3

InChI Key

QESPYTJGALKCRL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-propen-1-ol (0.856 g) triphenyl phosphine (4.67 g) and N-hydroxyphthalimide (2.90 g) in THF (90 mL), at 0° C., diisopropyl azodicarboxylate (3.51 mL) was added. After stirring for 2 hours, the solvent was evaporated and the crude product was purified by flash chromatography (SiO2, cyclohexane/EtOAc 85/15) to give 2-(2-methylallyloxy)isoindole-1,3-dione (2.13 g, 83%). 1H-NMR (300 MHz, DMSO-d6, ppm from TMS): δ 7.80 (4H, bs), 5.02 (2H, d), 4.54 (2H, s), 1.83 (3H, s).
Quantity
0.856 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.51 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

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